molecular formula C28H31N7O3 B610389 TBK1/IKKepsilon-IN-5 CAS No. 1893397-65-3

TBK1/IKKepsilon-IN-5

Cat. No. B610389
M. Wt: 513.602
InChI Key: QYQFLAQHGHBIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TBK1/IKKepsilon-IN-5 is a compound that has been studied extensively in relation to its functions in promoting the type I interferon response . It is also known to promote the oncogenic phenotype in a variety of cancers . Several substrates of these kinases control proliferation, autophagy, cell survival, and cancer immune responses .


Synthesis Analysis

While there is limited information available on the synthesis of TBK1/IKKepsilon-IN-5, it has been evaluated in a range of cellular and in vivo assays . This has allowed researchers to probe the putative role of the TBK1/IKKepsilon pathway in inflammatory diseases .


Molecular Structure Analysis

The molecular formula of TBK1/IKKepsilon-IN-5 is C28H31N7O3 . The molecular weight is 513.6 g/mol . The compound has a complexity of 785 and a topological polar surface area of 109 Ų .

Scientific Research Applications

  • Cancer Research

    • Summary of Application : TBK1/IKKepsilon-IN-5 has been used in cancer research, particularly in the study of its effects on T cells and tumor cells . It has been found that the inhibition of TBK1/IKKepsilon leads to an increase in IL-2 and IFNγ in T cells and a decrease in C-C motif chemokine ligand 5 (CCL5) and IL-6 in tumor cells .
    • Results or Outcomes : The results suggest that the inhibition of TBK1/IKKepsilon can suppress cancer development by directly suppressing the proliferation and survival of cancer cells and by activating antitumor T-cell immunity .
  • Immunology

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in the field of immunology, specifically in the study of antiviral immune signaling pathways .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on the phosphorylation of the transcription factors IRF3 and IRF7 .
    • Results or Outcomes : The results suggest that TBK1 and IKKepsilon are crucial kinases in antiviral immune signaling pathways downstream of cytosolic nucleic acid receptors such as cGAS and RIG-I-like receptors .
  • Antiviral Research

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in antiviral research. Upon activation, TBK1 and IKKepsilon phosphorylate the transcription factors IRF3 and IRF7, initiating the expression of type I interferons and antiviral effectors .
    • Results or Outcomes : The results suggest that increased IKKepsilon protein stability ensures efficient type I interferon expression .
  • Cell Biology

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in cell biology, specifically in the study of cellular processes associated with cancer .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on various cellular processes .
    • Results or Outcomes : The results suggest that TBK1 and IKKepsilon are important signaling proteins for critical cellular processes associated with cancer .
  • Pattern Recognition Receptor Research

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in the study of pattern recognition receptors (PRRs), which recognize both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on the activation of PRRs .
    • Results or Outcomes : The results suggest that TBK1 and IKKepsilon are central kinases in innate adaptor complexes linking activation of PRRs to mobilization of transcriptional factors .
  • Antiviral Agents Research

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in the study of antiviral agents .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on the secretion of IL-2 and IFN-γ .
    • Results or Outcomes : The results suggest that TBK1/IKKepsilon-IN-5 effectively blocks immune suppressive cytokine elaboration by CT26 cell line spheroids, without cytotoxic effects .
  • Innate Immunity

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in the study of innate immunity. TBK1, along with its close analogue I-kappa-B kinase epsilon, is a central kinase in innate adaptor complexes linking activation of pattern recognition receptors (PRRs) to mobilization of transcriptional factors that transcribe proinflammatory cytokines, type I interferon (IFN-α/β), and myriads interferon stimulated genes .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on the activation of PRRs .
    • Results or Outcomes : The results suggest that TBK1 is a key node of signaling network and a dominant player in contexts of cell biology, animal models, and human diseases .
  • Signal Transduction

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in the study of signal transduction. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on the IRF3 signaling pathway .
    • Results or Outcomes : The results suggest that IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway .
  • Pharmacological Research

    • Summary of Application : TBK1/IKKepsilon-IN-5 is used in pharmacological research. It effectively blocks immune suppressive cytokine elaboration by CT26 cell line spheroids, without cytotoxic effects, and enhances secretion of IL-2 and IFN-γ from purified CD4+ and CD8+ T cells from healthy human donors and IL-2 from Jurkat human T-cell leukemia cells .
    • Methods of Application : The inhibitor is likely applied to cell cultures to study its effects on the secretion of IL-2 and IFN-γ .
    • Results or Outcomes : The results suggest that TBK1/IKKepsilon-IN-5 effectively blocks immune suppressive cytokine elaboration by CT26 cell line spheroids, without cytotoxic effects .

properties

IUPAC Name

2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFLAQHGHBIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TBK1/IKKepsilon-IN-5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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